1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one
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Overview
Description
1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a benzochromenone core structure, which is fused with a piperazine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one typically involves the reaction of 4-ethylpiperazine with a suitable benzochromenone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and reliability of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzochromenone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzochromenone analogs .
Scientific Research Applications
1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
Similar Compounds
1-ethylpiperazine: A related compound with a similar piperazine moiety.
3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one: Another chromenone derivative with a piperazine group.
Uniqueness
1-((4-ethylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzochromenone core and the piperazine moiety allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-[(4-ethylpiperazin-1-yl)methyl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-21-9-11-22(12-10-21)14-16-13-19(23)24-18-8-7-15-5-3-4-6-17(15)20(16)18/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFBWRNZPDTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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